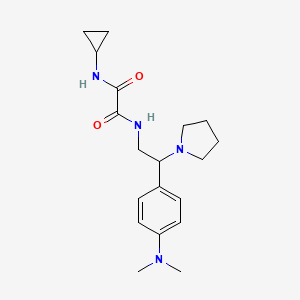
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-(naphthalen-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-(naphthalen-1-yl)urea is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.42. The purity is usually 95%.
The exact mass of the compound 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-(naphthalen-1-yl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-(naphthalen-1-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-(naphthalen-1-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-(naphthalen-1-yl)urea and related compounds has been explored in various contexts. For instance, Das et al. (2007) demonstrated the synthesis of 14-aryl- or 14-alkyl-14H-dibenzo[a,j]xanthenes and N-[(2-hydroxynaphthalen-1-yl)methyl]amides by reacting naphthalen-2-ol with arenecarboxaldehydes or alkanals, utilizing HClO4⋅SiO2 as a catalyst, showcasing the compound's potential in facilitating complex synthetic pathways (Das et al., 2007). Similarly, Phukan and Baruah (2016) studied conformational adjustments over synthons of urea and thiourea-based assemblies, shedding light on the structural behavior of such compounds in different chemical environments (Phukan & Baruah, 2016).
Catalytic Applications
Obregón-Mendoza et al. (2015) explored the facile preparation of 1,2-diols from chalcones, demonstrating the utility of related naphthalene compounds in catalyzing specific reactions and contributing to the development of new synthetic methodologies (Obregón-Mendoza et al., 2015).
Material Science and Polymerization
In the field of materials science, Mallakpour and Rafiee (2007) utilized a naphthalene derivative in the efficient synthesis of soluble poly(urea-urethane)s using ionic liquids and microwave irradiation, indicating the compound's significance in the development of new materials with potential applications in various industries (Mallakpour & Rafiee, 2007).
Sensing and Detection
Cho et al. (2003) developed a naphthalene urea derivative that acts as a selective fluorescent and chromogenic chemosensor for fluoride ions, highlighting the compound's applicability in the detection and sensing of specific ions in environmental and biological samples (Cho et al., 2003).
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-1-(2-hydroxyethyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-10-9-19(14-8-11-24(22,23)12-14)17(21)18-16-7-3-5-13-4-1-2-6-15(13)16/h1-7,14,20H,8-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFMGFUJVOHDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CCO)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-(naphthalen-1-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2441488.png)
![N-Ethyl-N-[2-[4-[2-(methylamino)-2-oxoethyl]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2441489.png)
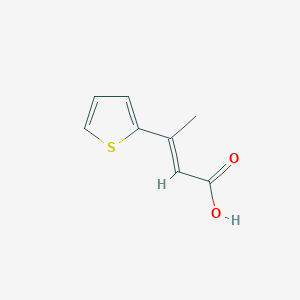
![5-benzyl-7-(3,4-dimethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2441491.png)
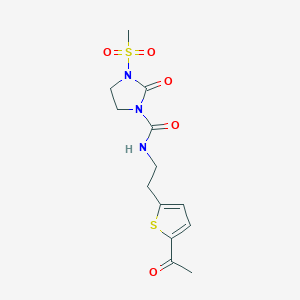
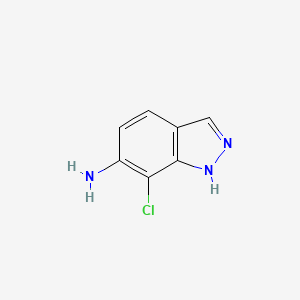
![2-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methoxybenzamide](/img/structure/B2441498.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide](/img/structure/B2441500.png)
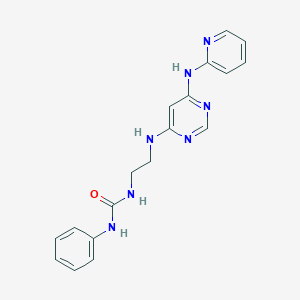

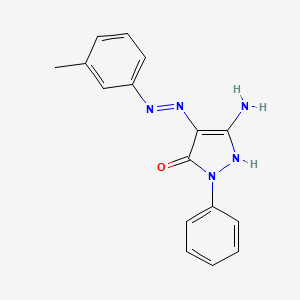
![4-(methoxymethyl)-1-{1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2441509.png)
![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2441510.png)
